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molecular formula C11H7BrN2 B8479464 3-Bromomethyl-4-cyano-isoquinoline CAS No. 864779-09-9

3-Bromomethyl-4-cyano-isoquinoline

Cat. No. B8479464
M. Wt: 247.09 g/mol
InChI Key: SIRAJSUOZUPGIA-UHFFFAOYSA-N
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Patent
US07495002B2

Procedure details

39 mg azo-isobutyronitrile are added to a boiling mixture of 400 mg 3-methyl-4-cyano-isoquinoline and 440 mg N-bromosuccinimide in 30 ml carbon tetrachloride. The reaction mixture is refluxed for two hours. After cooling to ambient temperature the precipitate formed is suction filtered and washed with carbon tetrachloride. The filtrate is evaporated down and chromatographed through a silica gel column with methylene chloride as eluant.
[Compound]
Name
azo-isobutyronitrile
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]=1[C:12]#[N:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]=1[C:12]#[N:13])=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
azo-isobutyronitrile
Quantity
39 mg
Type
reactant
Smiles
Name
Quantity
400 mg
Type
reactant
Smiles
CC=1N=CC2=CC=CC=C2C1C#N
Name
Quantity
440 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
chromatographed through a silica gel column with methylene chloride as eluant

Outcomes

Product
Name
Type
Smiles
BrCC=1N=CC2=CC=CC=C2C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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